Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate
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Overview
Description
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate, also known as chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate, is a platinum-based coordination compound. It is characterized by the presence of a platinum ion coordinated to a terpyridine ligand and chloride ions, with two water molecules of hydration. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate typically involves the reaction of platinum(II) chloride with 2,2′:6′,2″-terpyridine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Scientific Research Applications
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes, which can lead to cell death. The compound selectively binds to specific sites on the DNA, forming strong covalent bonds with nucleophilic sites such as guanine bases .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a different ligand structure.
Carboplatin: Similar to cisplatin but with a different leaving group, offering reduced side effects.
Oxaliplatin: Contains an oxalate ligand, used in the treatment of colorectal cancer.
Uniqueness
Chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate is unique due to its terpyridine ligand, which provides distinct electronic and steric properties compared to other platinum-based compounds.
Properties
IUPAC Name |
chloroplatinum(1+);2,6-dipyridin-2-ylpyridine;chloride;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBUYGBVKZYTMT-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.[Cl-].Cl[Pt+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2Pt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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